![molecular formula C22H30O5 B3025688 5-[(2E)-3,7-dimethyl-2,6-octadien-1-yl]-4-hydroxy-3,6-dioxo-2-pentyl-1,4-cyclohexadiene-1-carboxylic acid CAS No. 2442482-70-2](/img/structure/B3025688.png)
5-[(2E)-3,7-dimethyl-2,6-octadien-1-yl]-4-hydroxy-3,6-dioxo-2-pentyl-1,4-cyclohexadiene-1-carboxylic acid
Overview
Description
CBGAQ is an analytical reference standard categorized as an oxidative quinone product of cannabigerolic acid (CBGA; ). This product is intended for research and forensic applications.
Scientific Research Applications
Cycloaddition Reactions
A study by Songis et al. (2007) explored the asymmetric Diels–Alder cycloaddition of 1-Aminocyclohexadiene to Chiral Acrylate. This process led to the synthesis of enantiopure bicyclic β-amino acids, demonstrating a rare example of an asymmetric Diels–Alder reaction activated by microwave (Songis et al., 2007).
Ion-Molecule Pair Intermediates
Thibblin (1993) investigated the specific acid-catalyzed hydrolysis of a compound closely related to the query molecule. This study revealed intricate reactions involving carbocation-molecule pair intermediates, contributing to our understanding of acid-catalyzed solvolysis (Thibblin, 1993).
Enantiopure Bicyclic β-Amino Acids
Calmès et al. (2011) focused on synthesizing enantiopure trans-N-Boc-3-aminobicyclo[2.2.2]octane-2-carboxylic acids via the [4+2] cycloaddition of 1,3-cyclohexadiene. The process involved chiral β-nitroacrylate, showcasing advancements in synthesizing bicyclic compounds (Calmès et al., 2011).
Hydroxyphenylethynylketene Generation
Fernández et al. (1988) presented an unusual rearrangement of a dienyl compound, leading to the generation of hydroxyphenylethynylketene. This study added to the knowledge of ketene chemistry and their cycloaddition reactions (Fernández et al., 1988).
Nitrenium:Carboxylate Ion Pair Intermediates
Fishbein and McClelland (1995) explored the solvolysis of related hydroxylamines, yielding insights into the behavior of nitrenium: carboxylate ion pair intermediates. This research contributed to a better understanding of the ionization processes in organic chemistry (Fishbein & McCLELLAND, 1995).
Bicyclo[2.2.2]octan-2-ones Synthesis
Yates and Langford (1981) synthesized bicyclo[2.2.2]oct-5-en-2-ones and bicyclo[2.2.2]octan-2-ones. This work provided insights into the rearrangements accompanying oxidative decarboxylation, relevant to the query compound's chemistry (Yates & Langford, 1981).
Monoterpene Ester Synthesis
A study by Zhang et al. (2021) on Zingiberis Rhizoma Recens led to the isolation of a new monoterpene ester, furthering our understanding of naturally occurring compounds related to the query molecule (Zhang et al., 2021).
Biological Activity
Iriye et al. (1984) prepared 4-Hydroxy-3,7-dimethyl-2,6-octadienal from Citral and studied its biological activity against Sarcoma 180, illustrating the potential medicinal applications of similar compounds (Iriye et al., 1984).
properties
IUPAC Name |
5-[(2E)-3,7-dimethylocta-2,6-dienyl]-6-hydroxy-3,4-dioxo-2-pentylcyclohexa-1,5-diene-1-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30O5/c1-5-6-7-11-16-18(22(26)27)19(23)17(21(25)20(16)24)13-12-15(4)10-8-9-14(2)3/h9,12,23H,5-8,10-11,13H2,1-4H3,(H,26,27)/b15-12+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTYMJCBCYHCJEP-NTCAYCPXSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=C(C(=C(C(=O)C1=O)CC=C(C)CCC=C(C)C)O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC1=C(C(=C(C(=O)C1=O)C/C=C(\C)/CCC=C(C)C)O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101038833 | |
Record name | Cannabigerol quinone Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101038833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(2E)-3,7-dimethyl-2,6-octadien-1-yl]-4-hydroxy-3,6-dioxo-2-pentyl-1,4-cyclohexadiene-1-carboxylic acid | |
CAS RN |
2442482-70-2 | |
Record name | Cannabigerol quinone Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101038833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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